molecular formula C11H12F11N2OP B1591495 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) CAS No. 206190-14-9

1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)

Cat. No. B1591495
M. Wt: 428.18 g/mol
InChI Key: VVQFDAVRRJCRJO-UHFFFAOYSA-N
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Description

“1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)” is a chemical compound with the CAS Number: 206190-14-9 . Its molecular weight is 428.19 and its molecular formula is C11H12F11N2OP . It is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is N-[(dimethylamino)(2,3,4,5,6-pentafluorophenoxy)methylene]-N-methylmethanaminium hexafluorophosphate . The Inchi Code for this compound is 1S/C11H12F5N2O.F6P/c1-17(2)11(18(3)4)19-10-8(15)6(13)5(12)7(14)9(10)16;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds of this nature are often used in acylation and decarboxylative cross-coupling reactions . They can also be used as activators in the Ni-catalyzed Negishi arylation, alkenylation, alkylation, and alkynylation reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, the boiling point data is not available .

Scientific Research Applications

Application in Polymer Science

  • Summary of the Application : “1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)” is used in the synthesis of Polymers of Intrinsic Microporosity (PIMs). PIMs are designed to have highly rigid and contorted backbone structures that cannot pack efficiently and thus exhibit microporosity .
  • Methods of Application : The synthesis of PIM-1 is reported from step-growth polymerizations of 5,5 ′,6,6 ′-tetrahydroxy-3,3,3 ′,3 ′-tetramethyl-1,1 ′-spirobisindane with the commercially cheaper monomer, tetrachloroterephthalonitrile .
  • Results or Outcomes : Membranes cast from solutions of polymer samples containing higher branching and network contents exhibited higher gas pair selectivities (CO2/CH4 and CO2/N2), above the Robeson 2008 upper bound .

Application in Membrane Technology

  • Summary of the Application : “1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)” is used in the synthesis of sorption selective membranes based on polydimethylsildimethylene and polydimethylsiltrimethylenedimethylsiloxane .
  • Methods of Application : The polymer materials for the flat membranes were produced via crosslinking condensation of tetraethoxysilane and the terminal hydroxyl groups of α,ω-dihydroxypolydimethylsildimethylene and α,ω-dihydroxypolydimethylsiltrimethylenedimethylsiloxanes .
  • Results or Outcomes : It was shown that compared to PDMS, the synthesized membranes have a higher butane/methane ideal selectivity at high permeability coefficients (7800 and 6600 Barrer, respectively). An increase in butane/methane selectivity is achieved due to the high coefficients of butane solubility in the membrane materials .

Application in Sorption Selective Membranes

  • Summary of the Application : “1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)” is used in the synthesis of sorption selective membranes based on polydimethylsildimethylene and polydimethylsiltrimethylenedimethylsiloxane .
  • Methods of Application : The polymer materials for the flat membranes were produced via crosslinking condensation of tetraethoxysilane and the terminal hydroxyl groups of α,ω-dihydroxypolydimethylsildimethylene and α,ω-dihydroxypolydimethylsiltrimethylenedimethylsiloxanes .
  • Results or Outcomes : It was shown that compared to PDMS, the synthesized membranes have a higher butane/methane ideal selectivity at high permeability coefficients (7800 and 6600 Barrer, respectively). An increase in butane/methane selectivity is achieved due to the high coefficients of butane solubility in the membrane materials .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

[dimethylamino-(2,3,4,5,6-pentafluorophenoxy)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F5N2O.F6P/c1-17(2)11(18(3)4)19-10-8(15)6(13)5(12)7(14)9(10)16;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQFDAVRRJCRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)OC1=C(C(=C(C(=C1F)F)F)F)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F11N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578786
Record name (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)

CAS RN

206190-14-9
Record name (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorphenol-tetramethyluronium hexafluorophosphat
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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